Isocyanic acid

描述

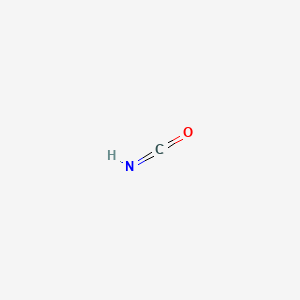

Structure

3D Structure

属性

InChI |

InChI=1S/CHNO/c2-1-3/h2H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIKHYCFFJSOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNO | |

| Record name | isocyanic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Isocyanic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073884 | |

| Record name | Isocyanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.025 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-13-8 | |

| Record name | Isocyanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocyanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocyanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCYANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKG6U31925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomers of Isocyanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, tautomerism, and experimental protocols related to isocyanic acid and its isomers. The information is presented to facilitate advanced research and development in fields where these compounds are of interest.

Introduction to this compound and its Tautomers

This compound (HNCO) is the most stable compound in a group of four tautomers with the molecular formula CHNO.[1] The tautomers, which exist in equilibrium, are isomers that can interconvert through the migration of a proton. The four tautomers are this compound (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC). This compound is the predominant and most stable form, with cyanic acid being present in equilibrium at about 3%.[2] Fulminic acid and isofulminic acid are significantly less stable.[1]

The anion derived from the deprotonation of either this compound or cyanic acid is the cyanate ion ([NCO]⁻). The isocyanate functional group (-N=C=O) is a key component in the synthesis of polyurethanes.

Chemical Structures and Quantitative Data

The precise molecular geometry of this compound and its tautomers has been determined through various spectroscopic techniques, primarily microwave and infrared spectroscopy, complemented by computational studies. The experimental bond lengths and angles are summarized in the tables below for easy comparison.

This compound (HNCO)

This compound possesses a bent molecular structure. The atoms H, N, C, and O lie in a plane.

| Parameter | Value |

| r(H-N) | 0.995 Å |

| r(N=C) | 1.214 Å |

| r(C=O) | 1.164 Å |

| ∠(H-N-C) | 123.9° |

| ∠(N-C-O) | 172.6° |

Table 1: Experimentally determined structural parameters for this compound (HNCO).

Cyanic Acid (HOCN)

Experimental structural data for the less stable cyanic acid tautomer is scarce in the literature. Most available data is derived from computational studies. It is characterized by a hydroxyl group attached to a carbon atom triple-bonded to a nitrogen atom.

| Parameter | Value |

| r(H-O) | Data not available |

| r(O-C) | Data not available |

| r(C≡N) | Data not available |

| ∠(H-O-C) | Data not available |

| ∠(O-C-N) | Data not available |

Fulminic Acid (HCNO)

Fulminic acid is a linear molecule, a fact that was a subject of considerable historical debate in the field of chemistry.[3]

| Parameter | Value |

| r(H-C) | 1.027 Å[4] |

| r(C≡N) | 1.168 Å[4] |

| r(N-O) | 1.199 Å[4] |

| ∠(H-C-N) | ~180° |

| ∠(C-N-O) | ~180° |

Table 3: Experimentally determined structural parameters for fulminic acid (HCNO).

Tautomeric Equilibria and Isomerization Pathways

The tautomers of this compound exist in a dynamic equilibrium. The relative stability of these isomers is HNCO > HOCN > HCNO > HONC.[1] The interconversion between these forms is a key aspect of their chemistry.

Experimental Protocols

Synthesis of this compound (HNCO)

This compound can be prepared by two primary methods in the laboratory.

Method 1: From an Alkali Metal Cyanate and an Acid

This method involves the protonation of a cyanate salt, such as potassium cyanate (KOCN), with a suitable acid.

-

Reaction: KOCN + HX → HNCO + KX (where HX is a strong acid like HCl)

-

Procedure:

-

Suspend finely powdered potassium cyanate in an inert, anhydrous solvent (e.g., diethyl ether or a chlorinated hydrocarbon) in a reaction vessel equipped with a stirrer and a gas inlet, and cooled to below -20 °C.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred suspension.

-

The reaction produces a slurry of potassium chloride in a solution of this compound.

-

The resulting solution of this compound must be used immediately or stored at very low temperatures to prevent polymerization.

-

Method 2: Thermal Decomposition of Cyanuric Acid

Heating the trimer of this compound, cyanuric acid (C₃H₃N₃O₃), results in its depolymerization to monomeric this compound.[5]

-

Reaction: (HNCO)₃(s) → 3 HNCO(g)

-

Procedure:

-

Place dry cyanuric acid in a flask equipped for distillation.

-

Heat the flask to a high temperature (typically above 330 °C).

-

The gaseous this compound that is produced is passed through a condenser and collected in a cold trap cooled with liquid nitrogen.

-

The collected this compound will be in its pure, liquid form but must be handled with extreme caution due to its instability and toxicity.

-

Preparation of Cyanic Acid (HOCN)

Pure cyanic acid has not been isolated; it exists in equilibrium with the more stable this compound.[2] Laboratory preparations, therefore, yield a mixture of the two tautomers, with this compound being the major component. A common method to generate this mixture is the dry distillation of cyanuric acid.[6]

-

Procedure:

-

Carefully heat dry cyanuric acid in a distillation apparatus.

-

The vapor produced, which is a mixture of this compound and cyanic acid, is collected in a cold trap.

-

The resulting condensate is a volatile, colorless liquid.

-

Synthesis and Isolation of Fulminic Acid (HCNO)

Fulminic acid is highly unstable and explosive, making its synthesis and handling extremely hazardous. It is typically generated in situ for immediate use in reactions. Modern laboratory synthesis often involves preparative pyrolysis.

-

A method for the generation of fulminic acid involves the flash vacuum pyrolysis of specific precursors, such as certain isoxazolones. Due to the extreme hazards associated with fulminic acid and its salts (fulminates), detailed, modern, and safe laboratory protocols are not widely published and should only be attempted by highly experienced professionals in specialized facilities.

Spectroscopic Characterization

The identification and structural elucidation of this compound and its tautomers rely heavily on spectroscopic methods.

-

Infrared (IR) Spectroscopy: The vibrational spectra of these isomers are distinct. This compound (HNCO) shows a characteristic strong absorption band for the asymmetric N=C=O stretch. Cyanic acid (HOCN) is expected to show a C≡N triple bond stretching frequency.

-

Microwave Spectroscopy: This technique has been instrumental in determining the precise bond lengths and angles of these molecules in the gas phase by analyzing their rotational spectra.

-

Photoelectron Spectroscopy: This method provides information about the electronic structure and bonding within the molecules.

Safety and Handling

This compound is a toxic, volatile, and lachrymatory substance.[6] It is corrosive and can cause severe irritation to the skin, eyes, and respiratory system. Due to its tendency to polymerize, sometimes explosively, it should be handled in small quantities, at low temperatures, and in well-ventilated areas. Appropriate personal protective equipment, including respiratory protection, is essential. Fulminic acid and its salts are highly explosive and should not be handled by inexperienced personnel.

Conclusion

This guide has provided a detailed technical overview of the chemical structures, tautomerism, and experimental aspects of this compound and its isomers. The quantitative data on molecular geometry, presented in a comparative format, along with the outlined experimental protocols and safety considerations, are intended to serve as a valuable resource for researchers and professionals in chemistry and drug development. The provided visualizations of the tautomeric relationships and synthetic workflows offer a clear conceptual framework for understanding these reactive and important chemical species.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Rotational excitation of fulminic acid (HCNO) in collisions with molecular hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03326H [pubs.rsc.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]

- 5. Cas 420-05-3,cyanic acid | lookchem [lookchem.com]

- 6. Cyanuric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Isocyanic Acid (HNCO) via Thermal Decomposition of Cyanuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isocyanic acid (HNCO) through the thermal decomposition of cyanuric acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis process, including experimental protocols, quantitative data, and reaction mechanisms.

Introduction

This compound (HNCO) is a valuable and highly reactive intermediate in organic synthesis, playing a crucial role in the production of a wide range of compounds, including pharmaceuticals, herbicides, and polymers. One of the most common and effective methods for generating HNCO in a laboratory or industrial setting is through the thermal decomposition of cyanuric acid, its cyclic trimer. This process offers a convenient route to pure HNCO, which can be used in subsequent reactions.

This guide will delve into the core principles of this synthesis, covering both non-catalytic and catalytic decomposition methods, detailed experimental procedures, and analytical techniques for quantification and purity assessment.

The Core Reaction: From Trimer to Monomer

The fundamental reaction involves the depolymerization of solid or gaseous cyanuric acid ((HNCO)₃) into three molecules of this compound (HNCO) gas upon heating.

(HNCO)₃(s/g) ⇌ 3 HNCO(g)

The decomposition temperature can be significantly lowered and the selectivity towards HNCO can be enhanced through the use of catalysts.

Precursor Synthesis: Production of Cyanuric Acid from Urea

Cyanuric acid is most commonly produced industrially via the thermal decomposition of urea. This process typically commences at temperatures around 175°C.[1] The reaction proceeds through the formation of intermediates such as biuret and this compound itself, which then trimerizes to form the stable cyanuric acid ring.

Key Reaction: 3 H₂N-CO-NH₂ → [C(O)NH]₃ + 3 NH₃[1]

For laboratory-scale synthesis, various methods have been reported, including heating urea in the presence of a catalyst like ammonium chloride, which can yield cyanuric acid in high purity after recrystallization. The purity of the starting cyanuric acid is crucial as impurities can lead to the formation of undesired byproducts during the subsequent thermal decomposition to HNCO. Crude cyanuric acid, which may contain impurities like ammelide and ammeline, can be purified by digestion in a dilute mineral acid solution.[2]

Experimental Protocols for HNCO Synthesis

Several experimental setups can be employed for the thermal decomposition of cyanuric acid. The choice of setup often depends on the desired scale and whether a catalyst is used.

Two-Zone Tubular Reactor (Catalytic Method)

A common laboratory setup involves a heated tubular reactor divided into two distinct temperature zones.[3]

Apparatus:

-

Tubular furnace with two independently controlled heating zones

-

Quartz or ceramic reactor tube

-

Source of inert carrier gas (e.g., nitrogen, argon) with flow controller

-

Cold traps (e.g., Dewar condensers with a dry ice/acetone or liquid nitrogen bath)

-

Bubbler or impinger for trapping and analysis

Procedure:

-

The first half of the initial zone of the reactor tube is packed with an inert material like quartz beads to serve as a preheating section for the carrier gas.[3]

-

The second half of the first zone is loaded with solid cyanuric acid.[3]

-

The second zone of the reactor is packed with a suitable catalyst, such as aluminum oxide (Al₂O₃) particles.[3]

-

An inert carrier gas (e.g., nitrogen) is passed through the reactor at a controlled flow rate.

-

The first zone is heated to a temperature sufficient to sublime the cyanuric acid (typically 320-330°C).[3]

-

The second zone, containing the catalyst, is heated to a higher temperature to facilitate the decomposition of the gaseous cyanuric acid into HNCO (e.g., 370°C with an Al₂O₃ catalyst).[3]

-

The effluent gas stream, containing HNCO and the carrier gas, is passed through a series of two or more cold traps to condense and collect the this compound.[3] It is crucial to bypass the cold traps during the initial start-up phase to prevent condensation of volatile impurities.[3]

Fluidized-Bed Reactor (Catalytic Method)

For larger-scale production and to ensure efficient heat and mass transfer, a fluidized-bed reactor can be utilized.

Apparatus:

-

Fluidized-bed reactor

-

Source of inert carrier gas (e.g., nitrogen)

-

Heating system for the reactor

-

Feeder for solid cyanuric acid

-

Downstream collection system (cold traps)

Procedure:

-

The fluidized-bed reactor is charged with the catalyst particles (e.g., aluminum oxide).[4]

-

An inert carrier gas is introduced from the bottom of the reactor at a sufficient velocity to fluidize the catalyst bed.[4]

-

The reactor is heated to the desired reaction temperature (e.g., 380°C).[4]

-

Solid cyanuric acid is continuously or batch-wise introduced into the fluidized bed.[4]

-

The gaseous cyanuric acid comes into contact with the hot, fluidized catalyst and decomposes into HNCO.

-

The product gas stream is drawn off from the top of the reactor and passed through a collection system, such as cold traps.[4]

Catalysts for Cyanuric Acid Decomposition

The use of catalysts can significantly lower the decomposition temperature of cyanuric acid, leading to energy savings and potentially higher selectivity towards HNCO.

-

Aluminum Oxide (Al₂O₃): This is a commonly cited catalyst that effectively promotes the decomposition at temperatures between 300°C and 600°C.[4] It has been shown to provide a virtually complete conversion of cyanuric acid to this compound.[4]

-

Zirconium and Phosphorus Compounds: Oxides of zirconium (e.g., ZrO₂) and phosphorus have also been identified as effective catalysts for this decomposition, enabling the reaction to proceed at temperatures below approximately 540°C (1000°F).[5]

Quantitative Data

The yield of HNCO is highly dependent on the experimental conditions, including temperature, catalyst, and the efficiency of the trapping system.

| Precursor | Catalyst | Reactor Type | Temperature (°C) | Carrier Gas | Reported Yield | Trapping Method | Reference |

| Cyanuric Acid (58 g) | Aluminum Oxide (35 g) | Fluidized-Bed | 380 | Nitrogen | 70% (40% in 1st trap, 30% in 2nd) | Two serial cold traps | [4] |

| Cyanuric Acid | Aluminum Oxide | Two-Zone Tubular | Zone 1: 320-330, Zone 2: 370 | Nitrogen | Not specified | Two serial cold traps | [3] |

| Cyanuric Acid | Zirconia | Decomposition Tank | ~427-454 | Helium | Not specified | Not specified | [5] |

Purification and Analysis of this compound

The purity of the synthesized HNCO is critical for its use in subsequent reactions. Several analytical techniques can be employed for its quantification and purity assessment.

Purification

The primary impurity in the collected HNCO is likely to be unreacted cyanuric acid that has sublimed through the reactor. Purification can be achieved by careful, low-temperature fractional distillation or sublimation, taking advantage of the difference in volatility between HNCO and cyanuric acid.

Analytical Methods

-

Titration: The isocyanato group (-NCO) can be quantified by reacting the HNCO with an excess of a standard solution of a primary or secondary amine, such as di-n-butylamine, to form a urea derivative. The unreacted amine is then back-titrated with a standard acid solution.[6] A patent describes a method where the collected HNCO is dissolved in chloroform, and an aliquot is treated with a known excess of aqueous sodium hydroxide. The unconsumed NaOH is then back-titrated with hydrochloric acid.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for the identification and quantification of HNCO. Isocyanates exhibit a strong and characteristic absorption band in the region of 2250-2275 cm⁻¹, which is assigned to the asymmetric stretching mode of the -N=C=O group.[7] This region of the infrared spectrum is often free from interference from other functional groups, making FTIR a highly specific method for HNCO analysis.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC-MS can be used to separate and identify components. The sample can be injected directly into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then provides a mass spectrum that can be used to identify HNCO and any impurities.[8] To analyze isocyanates by GC, derivatization with an amine is often employed to create a more stable and less reactive compound that is amenable to chromatographic separation.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS can be used for the analysis of HNCO, typically after derivatization. The HNCO in an air sample can be trapped in a solution containing a derivatizing agent like di-n-butylamine, and the resulting urea derivative is then analyzed by LC-MS.[10]

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction pathway and a typical experimental workflow for the synthesis of HNCO from cyanuric acid.

Caption: Reaction pathway from urea to this compound.

Caption: Experimental workflow for HNCO synthesis.

Safety Considerations

This compound is a toxic and volatile compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The use of cold traps requires careful handling of cryogenic materials such as liquid nitrogen or dry ice.

Conclusion

The thermal decomposition of cyanuric acid is a robust and versatile method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and the choice of catalyst, high yields of pure HNCO can be obtained. This guide has provided a detailed overview of the necessary experimental protocols, quantitative data, and analytical methods to aid researchers in successfully implementing this important synthetic transformation.

References

- 1. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]

- 2. US4963674A - Purification of cyanuric acid - Google Patents [patents.google.com]

- 3. nacatsoc.org [nacatsoc.org]

- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 5. US5087431A - Catalytic decomposition of cyanuric acid and use of product to reduce nitrogen oxide emissions - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Isocyanic Acid in Biomass Combustion: A Technical Guide to Formation, Analysis, and Toxicological Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocyanic acid (HNCO) is a reactive and toxic gas increasingly recognized as a significant emission from biomass burning and wildfires. Its formation is intrinsically linked to the thermal decomposition of nitrogen-containing organic matter, prevalent in all living organisms. Once inhaled or absorbed, HNCO readily carbamylates proteins, a post-translational modification implicated in the pathogenesis of various diseases, including atherosclerosis, cataracts, and rheumatoid arthritis. This document provides a comprehensive technical overview of the formation mechanisms of this compound in biomass combustion, detailed experimental protocols for its quantification, a summary of emission data, and an exploration of its toxicological pathways, with a particular focus on protein carbamylation. This guide is intended to serve as a critical resource for researchers in atmospheric chemistry, toxicology, and drug development investigating the environmental and health impacts of biomass smoke exposure.

Introduction

Biomass burning, encompassing wildfires, prescribed burns, agricultural waste burning, and residential wood combustion, is a major source of atmospheric pollutants.[1] While the focus has traditionally been on criteria pollutants and particulate matter, recent advancements in analytical instrumentation have enabled the detection and quantification of previously unmeasured, highly reactive species. Among these, this compound (HNCO) has emerged as a compound of significant concern due to its toxicity and widespread presence in smoke.[2]

HNCO is a small, volatile molecule that is highly soluble in water and dissociates at physiological pH, making it readily available to interact with biological systems.[2][3] Its primary toxicological action is the carbamylation of proteins, a non-enzymatic post-translational modification that can alter protein structure and function.[4][5] This guide will delve into the core aspects of HNCO formation during biomass burning, the analytical methods for its detection, and the signaling pathways affected by its interaction with biological molecules.

Formation of this compound in Biomass Burning

The formation of this compound during biomass burning is a complex process driven by the pyrolysis and combustion of nitrogen-containing organic compounds.

Precursors and Chemical Pathways

The primary precursors of HNCO in biomass are proteins and other nitrogenous compounds like amino acids and polyamides.[6][7] The core chemical pathway involves the thermal decomposition of the amide functional group (-NH-CO-) present in the peptide bonds of proteins.[1]

The proposed mechanism for HNCO formation from protein pyrolysis involves several key steps:

-

Depolymerization and Cyclization: At elevated temperatures, protein chains can depolymerize, and the resulting amino acids can undergo cyclization to form cyclic amides, such as diketopiperazines (DKPs).[1][6]

-

Cracking of Cyclic Amides: These cyclic amides are thermally unstable and subsequently crack to produce HNCO, hydrogen cyanide (HCN), and ammonia (NH3).[6][8] The selectivity between HNCO and HCN is temperature-dependent, with lower temperatures favoring the formation of HNCO.[9]

The overall reaction can be visualized as a competition between different decomposition pathways of nitrogen-containing fragments.

Caption: HNCO formation from biomass proteins.

Influence of Combustion Conditions

The efficiency of HNCO formation is significantly influenced by the combustion conditions, particularly the distinction between flaming and smoldering phases.

-

Flaming Combustion: Characterized by high temperatures and efficient oxidation, flaming combustion generally produces higher ratios of HNCO to carbon monoxide (HNCO/CO).[3]

-

Smoldering Combustion: This lower-temperature, less efficient combustion phase results in HNCO/CO ratios that are 5 to 10 times lower than in the flaming phase.[3]

Quantitative Data on this compound Emissions

The amount of HNCO emitted from biomass burning is typically quantified as an emission factor (EF), expressed in grams of HNCO emitted per kilogram of dry biomass burned. Emission factors are crucial for modeling the atmospheric impact of biomass burning.

| Fuel Type | Emission Factor (g/kg) | Combustion Phase | Reference |

| Ponderosa Pine | 0.15 - 0.30 | Mixed | [10] |

| Lodgepole Pine | 0.10 - 0.25 | Mixed | [10] |

| Sagebrush | 0.20 - 0.40 | Mixed | [3] |

| Chaparral | 0.126 (avg) | Mixed | [10] |

| Crop Residues (general) | 0.05 - 0.20 | Mixed | [11][12] |

| Peat | 0.10 - 0.35 | Smoldering | [13] |

Note: Emission factors can vary significantly depending on fuel moisture, packing density, and specific combustion conditions.

Experimental Protocols for HNCO Measurement

Accurate quantification of HNCO in complex smoke matrices requires sensitive and selective analytical techniques. The following sections detail the primary methods used in laboratory and field studies.

Negative-Ion Proton-Transfer Chemical Ionization Mass Spectrometry (NI-PT-CIMS)

NI-PT-CIMS is the state-of-the-art technique for real-time, highly sensitive measurement of HNCO and other atmospheric acids.[14][15]

Principle: Acetate ions (CH₃COO⁻), generated from a reagent gas (e.g., acetic anhydride), are used to ionize acidic molecules (HA) in the sampled air via a proton transfer reaction: CH₃COO⁻ + HA → CH₃COOH + A⁻

The resulting conjugate base anion (A⁻, in this case NCO⁻) is then detected by a mass spectrometer.

Experimental Workflow:

-

Sample Inlet and Dilution: Smoke is drawn through an inlet, often diluted with zero air to prevent saturation of the detector.[15]

-

Ionization: The diluted sample is mixed with the acetate reagent ions in a flow tube reactor.

-

Mass Analysis: The product ions are guided into a mass spectrometer (typically a quadrupole or time-of-flight) for mass-to-charge ratio analysis and detection.

-

Calibration: The instrument is calibrated using a known concentration of HNCO, which can be generated by the thermal decomposition of cyanuric acid.[15] The calibration gas is introduced into the inlet to account for any inlet effects.

Caption: Workflow for HNCO measurement using NI-PT-CIMS.

Open-Path Fourier Transform Infrared (OP-FTIR) Spectroscopy

OP-FTIR is a powerful technique for the simultaneous, in-situ measurement of multiple gas-phase species in smoke plumes.[16]

Principle: A beam of infrared radiation is passed through the smoke plume over a long path length (meters to hundreds of meters). The gases in the smoke absorb the IR radiation at specific, characteristic frequencies. The resulting absorption spectrum is analyzed to identify and quantify the compounds present.

Experimental Setup:

-

IR Source and Spectrometer: An infrared source is placed on one side of the area to be sampled, and the FTIR spectrometer with its detector is placed on the other.

-

Optical Path: The IR beam traverses the open path through the smoke.

-

Spectral Acquisition: The spectrometer records the interferogram, which is then Fourier transformed to produce the infrared spectrum.

-

Quantitative Analysis: The concentrations of the target compounds are determined by fitting reference spectra of known compounds to the measured spectrum using a non-linear least-squares method.[15]

Toxicological Implications: Protein Carbamylation

The primary mechanism of this compound toxicity is protein carbamylation, a non-enzymatic post-translational modification.[4][5]

The Carbamylation Reaction

In the body, inhaled or absorbed HNCO dissolves in bodily fluids and exists in equilibrium with the cyanate ion (NCO⁻). This compound is a potent electrophile that readily reacts with nucleophilic groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[17] This reaction converts the positively charged lysine residue into a neutral homocitrulline residue.

Caption: The protein carbamylation pathway.

Downstream Cellular and Pathological Consequences

The conversion of lysine to homocitrulline can have profound effects on protein structure and function, leading to a cascade of downstream cellular events:

-

Altered Protein Conformation and Function: The change in charge and structure can disrupt protein folding, stability, and interactions with other molecules, leading to loss of function or gain of toxic function.[5][18]

-

Enzyme Activity Modulation: Carbamylation can inhibit or activate enzymes by modifying lysine residues in their active sites.[17]

-

Induction of Endothelial Dysfunction: Carbamylated low-density lipoprotein (cLDL) can induce endothelial dysfunction by activating the lectin-like oxidized LDL receptor-1 (LOX-1), leading to increased reactive oxygen species (ROS) production and uncoupling of endothelial nitric oxide synthase (eNOS).[4]

-

Inflammation and Immune Response: Carbamylated proteins can be recognized as neo-antigens by the immune system, potentially triggering autoimmune responses and chronic inflammation.[5]

-

Cellular Degradation Pathways: While cells possess mechanisms to degrade modified proteins, such as the ubiquitin-proteasome system, excessive carbamylation may overwhelm these pathways, leading to the accumulation of dysfunctional proteins.[6]

These molecular and cellular alterations contribute to the pathogenesis of several chronic diseases, including:

-

Atherosclerosis: cLDL promotes foam cell formation and smooth muscle proliferation in blood vessel walls.[4]

-

Cataracts: Carbamylation of lens crystallin proteins is a known factor in cataract development.[2]

-

Rheumatoid Arthritis: The presence of anti-carbamylated protein antibodies is associated with the severity of rheumatoid arthritis.[5]

Conclusion and Future Directions

This compound is a significant and toxic component of biomass smoke with well-defined pathways of formation and a clear mechanism of toxicity through protein carbamylation. The information presented in this guide underscores the importance of considering HNCO in assessments of the health impacts of wildfires and other biomass burning events.

For researchers, scientists, and drug development professionals, several key areas warrant further investigation:

-

Development of Biomarkers: More sensitive and specific biomarkers of HNCO exposure and carbamylation-related damage are needed for clinical and epidemiological studies.

-

Therapeutic Interventions: The protein carbamylation pathway presents a potential target for therapeutic interventions to mitigate the health effects of smoke exposure. Strategies could include the development of scavenger molecules that react with HNCO before it can carbamylate proteins.

-

Refining Emission Inventories: Further research is needed to refine emission factors for a wider variety of biomass fuels and burning conditions to improve the accuracy of air quality models.

By continuing to investigate the formation, fate, and toxicological effects of this compound, the scientific community can better understand and address the health risks posed by biomass burning in a changing world.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. This compound in the atmosphere and its possible link to smoke-related health effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome-dependent degradation of intracellular carbamylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NOAA CSL: Tropospheric Chemistry: Instruments: Acid CIMS [csl.noaa.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. fs.usda.gov [fs.usda.gov]

- 11. teriin.org [teriin.org]

- 12. Emissions from Burning Crop Residues | Knowledge for policy [knowledge4policy.ec.europa.eu]

- 13. acp.copernicus.org [acp.copernicus.org]

- 14. AMT - Measurement of HONO, HNCO, and other inorganic acids by negative-ion proton-transfer chemical-ionization mass spectrometry (NI-PT-CIMS): application to biomass burning emissions [amt.copernicus.org]

- 15. amt.copernicus.org [amt.copernicus.org]

- 16. airuse.eu [airuse.eu]

- 17. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysine carbamoylation during urea denaturation remodels the energy landscape of human transthyretin dissociation linked to unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Quantum Chemical Exploration of Isocyanic Acid and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical calculations of isocyanic acid (HNCO) and its three isomers: cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC). This document provides a comprehensive overview of their relative stabilities, structural parameters, and vibrational frequencies as determined by high-level ab initio calculations. Furthermore, it outlines the key isomerization pathways and provides context through a summary of relevant experimental protocols.

Introduction

This compound and its isomers are molecules of significant interest in diverse fields, including atmospheric chemistry, astrochemistry, and pharmacology. Their reactivity and potential as building blocks for more complex organic molecules necessitate a thorough understanding of their fundamental chemical properties. Quantum chemical calculations offer a powerful tool to elucidate the electronic structure, geometry, and energetics of these transient and often difficult-to-study species. This guide summarizes key computational findings to provide a comparative analysis of the four [H, C, N, O] isomers.

Computational Methodologies

The data presented in this guide are primarily derived from high-level ab initio quantum chemical calculations, particularly Coupled Cluster theory with single, double, and perturbative triple excitations [CCSD(T)]. This method is widely regarded as the "gold standard" for obtaining highly accurate molecular properties. The calculations are typically performed in conjunction with large correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) or larger basis sets, to ensure a reliable description of the electronic structure.

Typical Computational Protocol:

-

Geometry Optimization: The molecular geometry of each isomer is optimized to find the lowest energy structure on the potential energy surface. This is achieved by calculating the forces on each atom and adjusting their positions until the forces are minimized.

-

Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to provide theoretical vibrational spectra for comparison with experimental data. These calculations also yield the zero-point vibrational energy (ZPVE), which is a crucial correction for determining accurate relative energies.

-

Single-Point Energy Calculations: To obtain highly accurate energies, single-point energy calculations are often performed at an even higher level of theory or with a larger basis set on the optimized geometries.

The workflow for a typical quantum chemical investigation of these isomers can be visualized as follows:

Relative Energies and Stabilities

The relative stability of the four isomers is a key piece of information derived from quantum chemical calculations. This compound (HNCO) is consistently found to be the most stable isomer. The other isomers, HOCN, HCNO, and HONC, are significantly higher in energy. High-level CCSD(T) calculations have provided reliable energy differences between these species.

| Isomer | Chemical Formula | Relative Energy (kcal/mol) | Relative Energy (cm⁻¹) |

| This compound | HNCO | 0.00 | 0 |

| Cyanic Acid | HOCN | 24.5 | 8577 |

| Fulminic Acid | HCNO | 70.0 | 24467 |

| Isofulminic Acid | HONC | 84.2 | 29464 |

| Table 1: Relative energies of the four most stable CHNO isomers calculated at the all-electron CCSD(T) level of theory with large correlation-consistent basis sets.[1] |

These results clearly indicate the thermodynamic preference for this compound. The high relative energies of the other isomers contribute to their lower abundance and, in some cases, their transient nature.

Molecular Structures

Quantum chemical calculations provide precise information about the bond lengths and bond angles of each isomer. These structural parameters are crucial for understanding the bonding and reactivity of these molecules. The calculated geometries can be compared with experimental data where available, providing a valuable benchmark for the accuracy of the theoretical methods.

| Isomer | Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |

| HNCO | H-N | 0.995 | H-N-C | 123.9 |

| N-C | 1.214 | N-C-O | 172.6 | |

| C-O | 1.164 | |||

| HOCN | H-O | 0.963 | H-O-C | 108.9 |

| O-C | 1.321 | O-C-N | 174.9 | |

| C-N | 1.169 | |||

| HCNO | H-C | 1.065 | H-C-N | 180.0 |

| C-N | 1.189 | C-N-O | 180.0 | |

| N-O | 1.207 | |||

| HONC | H-O | 0.985 | H-O-N | 103.8 |

| O-N | 1.393 | O-N-C | 171.8 | |

| N-C | 1.178 | |||

| Table 2: Calculated equilibrium structural parameters for the isomers of this compound. Note: These are representative values from high-level calculations. Slight variations may exist between different theoretical studies. Experimental values for HNCO are r(N-H) = 0.995 Å, r(C-N) = 1.214 Å, r(C-O) = 1.164 Å, ∠(HNC) = 123.9°, and ∠(NCO) = 172.6°. |

A notable feature is the near-linearity of the heavy-atom backbone in HNCO, HOCN, and HONC, while HCNO is predicted to be linear.[1]

Vibrational Frequencies

Vibrational spectroscopy is a key experimental technique for identifying and characterizing molecules. Quantum chemical calculations can predict the harmonic vibrational frequencies and infrared intensities, which are invaluable for interpreting experimental spectra.

| Isomer | Mode | Description | Calculated Frequency (cm⁻¹) |

| HNCO | ν₁ | N-H stretch | ~3530 |

| ν₂ | N=C=O asym. stretch | ~2270 | |

| ν₃ | N=C=O sym. stretch | ~1330 | |

| ν₄ | H-N-C bend | ~780 | |

| ν₅ | N-C-O in-plane bend | ~575 | |

| ν₆ | N-C-O out-of-plane bend | ~660 | |

| HOCN | ν₁ | O-H stretch | ~3600 |

| ν₂ | C≡N stretch | ~2300 | |

| ν₃ | O-C stretch | ~1250 | |

| ν₄ | H-O-C bend | ~1100 | |

| ν₅ | O-C-N in-plane bend | ~460 | |

| ν₆ | O-C-N out-of-plane bend | ~450 | |

| HCNO | ν₁ | C-H stretch | ~3340 |

| ν₂ | C≡N stretch | ~2200 | |

| ν₃ | N-O stretch | ~1260 | |

| ν₄ | H-C-N bend | ~540 | |

| ν₅ | C-N-O bend | ~330 | |

| HONC | ν₁ | O-H stretch | ~3500 |

| ν₂ | N≡C stretch | ~2100 | |

| ν₃ | O-N stretch | ~1100 | |

| ν₄ | H-O-N bend | ~1300 | |

| ν₅ | O-N-C in-plane bend | ~400 | |

| ν₆ | O-N-C out-of-plane bend | ~350 | |

| Table 3: Representative calculated harmonic vibrational frequencies for the isomers of this compound. These values are typically scaled by an empirical factor to better match experimental fundamental frequencies. |

Isomerization Pathways

The interconversion between the different isomers of this compound involves surmounting significant energy barriers. Quantum chemical calculations can map out the potential energy surface, identifying the transition state structures and the activation energies for these isomerization reactions.

The isomerization from HNCO to HOCN is the most favorable pathway, though it still has a substantial energy barrier.[2] The interconversion between the other isomers generally involves even higher activation energies, making them less likely to occur under typical conditions.

Experimental Protocols

While this guide focuses on computational results, it is important to consider the experimental context. The synthesis and characterization of this compound and its isomers are often challenging due to their reactivity and, in some cases, instability.

This compound (HNCO):

-

Synthesis: Commonly prepared by the thermal decomposition of its trimer, cyanuric acid, or by the reaction of an alkali metal cyanate (e.g., KOCN) with a strong acid.[2]

-

Characterization: Typically characterized by infrared (IR) and microwave spectroscopy. Its vibrational spectrum is well-documented in the gas phase and in cryogenic matrices.

Cyanic Acid (HOCN) and Fulminic Acid (HCNO):

-

Synthesis: These isomers are often generated in situ, for example, through photolysis of a precursor molecule in a cryogenic matrix. Gas-phase synthesis is more challenging.

-

Characterization: Primarily identified and characterized by matrix-isolation infrared spectroscopy.

Isofulminic Acid (HONC):

-

Synthesis and Characterization: This is the least stable of the four isomers and is typically observed as a product of photochemical reactions in cryogenic matrices, where it can be stabilized and studied spectroscopically.

The general experimental workflow for the study of these isomers, particularly the less stable ones, is depicted below.

Conclusion

Quantum chemical calculations provide a detailed and accurate picture of the fundamental properties of this compound and its isomers. The computational data on their relative energies, structures, and vibrational spectra are essential for understanding their chemical behavior and for aiding in their experimental detection and characterization. The continued synergy between theoretical predictions and experimental investigations will undoubtedly lead to a deeper understanding of the role of these important molecules in various chemical systems.

References

Spectroscopic Identification of Isocyanic Acid (HNCO) in the Interstellar Medium: A Technical Guide

Affiliation: Google Research

Abstract

Isocyanic acid (HNCO) is a molecule of significant astrochemical and astrobiological interest, being the simplest stable species containing the four primary biogenic elements: hydrogen, carbon, nitrogen, and oxygen.[1][2] It is a crucial tracer of physical conditions in the interstellar medium (ISM) and is considered a potential precursor to more complex prebiotic molecules.[3][4] This technical guide provides a comprehensive overview of the spectroscopic methods used to identify and characterize HNCO in various interstellar environments. It details the experimental protocols for radio astronomical observations, the analytical techniques for data reduction, and the chemical pathways believed to be responsible for its formation. Quantitative data from key studies are summarized, and logical workflows are visualized to offer a complete resource for researchers in astrochemistry and related fields.

Spectroscopic Properties of HNCO

This compound is an asymmetric top molecule, meaning its rotational energy levels are described by three quantum numbers: J, representing the total rotational angular momentum, and Ka and Kc, which are the projections of J onto the principal axes of the molecule.[1] Its rotational transitions, particularly in the millimeter and submillimeter wavelength range, are the primary means of its detection in the cold, dense regions of the ISM. Laboratory spectroscopy provides the precise rest frequencies of these transitions, which are essential for their unambiguous identification in astronomical spectra.[5] The population of these rotational levels can be significantly influenced by far-infrared radiation, making HNCO an effective tracer of the local radiation field.[6]

Observational Methodologies and Experimental Protocols

The detection of HNCO relies on high-resolution spectroscopy using large single-dish radio telescopes and interferometers.

Instrumentation

Observations of HNCO are typically carried out using world-class radio astronomy facilities equipped with sensitive receivers covering the millimeter-wave bands. Commonly used instruments include:

-

IRAM 30m Telescope: A highly sensitive single-dish telescope used for numerous HNCO surveys and detections.[7][8][9]

-

Atacama Pathfinder EXperiment (APEX): A 12m single-dish telescope ideal for spectral surveys in the submillimeter range.[1][4]

-

Atacama Large Millimeter/submillimeter Array (ALMA): An interferometer that provides high spatial resolution, allowing for detailed mapping of HNCO distribution within molecular clouds.[10]

-

Yebes 40m Telescope: Another key single-dish telescope used for sensitive spectral surveys.[8]

Experimental Protocol: Radio Astronomical Observation

The following outlines a generalized protocol for the spectroscopic observation of HNCO rotational transitions.

-

Target Selection: Sources are chosen based on their likelihood of containing complex molecules. These include hot molecular cores (dense, warm regions around newly formed massive stars), protostellar cores, and dense molecular clouds like Sagittarius B2 (Sgr B2).[4][7][9]

-

Frequency Setup: The telescope's receivers, such as the EMIR receivers at the IRAM 30m telescope, are tuned to the rest frequencies of specific HNCO rotational transitions.[7] Observers often cover multiple transitions simultaneously to aid in identification and analysis.

-

Observation Mode: A common observing technique is the Frequency Switching (FS) mode, where the telescope rapidly switches its observing frequency by a small amount.[11] This allows for the subtraction of atmospheric and instrumental background, resulting in a flat spectral baseline.

-

Data Acquisition: The telescope collects radio waves from the source, which are then processed by a backend spectrometer, such as a Fast Fourier Transform Spectrometer (FTS), to produce a high-resolution spectrum.[11] Integration times are set to achieve a sufficient signal-to-noise ratio (typically >3σ for detection).

-

Calibration: The raw data are calibrated to convert the measured antenna temperatures into a standard physical unit (e.g., Kelvin) and to correct for atmospheric attenuation. This involves observing sources with known flux densities and characterizing the atmospheric opacity.

-

Data Reduction: The calibrated spectra are processed using specialized software packages (e.g., GILDAS, CASA). This includes averaging the data, fitting and subtracting baselines, and identifying spectral features.

Data Analysis and Interpretation

Spectral Line Identification

An observed emission line is identified as HNCO by matching its frequency precisely with the laboratory-measured frequency of a known rotational transition.[1] This identification is confirmed by the detection of multiple transitions from the same molecule with relative intensities consistent with theoretical predictions under plausible physical conditions. Spectroscopic databases like the Cologne Database for Molecular Spectroscopy (CDMS) and the Jet Propulsion Laboratory (JPL) catalog are critical for this process.[5]

Derivation of Physical Parameters

Once lines are identified, their properties are analyzed to derive the physical conditions of the emitting gas. This analysis typically assumes that the gas is in Local Thermodynamic Equilibrium (LTE), a valid approximation for the high-density regions where HNCO is found.[4][10]

The rotational diagram method is a common technique used to determine the column density (N), which is the number of molecules per unit area along the line of sight, and the excitation temperature (Tex), which describes the population distribution among the rotational energy levels.[4][12] By plotting the natural logarithm of the column density in the upper energy state against the energy of that state for multiple transitions, a linear relationship is expected if the gas is in LTE. The slope of the fitted line is inversely proportional to Tex, and the y-intercept provides the total column density N.

Quantitative Data Summary

The following tables summarize key quantitative data from spectroscopic studies of HNCO in the interstellar medium.

Table 1: Key Spectroscopic Transitions of HNCO for Interstellar Identification

| Transition (JKa,Kc' - JKa,Kc") | Frequency (GHz) | Upper State Energy (Eu/k) (K) | Notes |

|---|---|---|---|

| 40,4 - 30,3 | ~87.925 | ~10.6 | A commonly observed, strong transition. Detected in numerous sources including Sgr B2 and external galaxies.[6][9] |

| 50,5 - 40,4 | ~109.906 | ~15.8 | Another strong Ka=0 ladder transition.[6] |

| 100,10 - 90,9 | ~219.798 | ~58.0 | Higher energy transition, traces warmer gas.[6] |

| 41,4 - 31,3 | ~88.239 | ~30.6 | Transition in the Ka=1 ladder, sensitive to temperature and infrared pumping.[9] |

| 51,5 - 41,4 | ~110.297 | ~35.9 | Transition in the Ka=1 ladder. |

| 160,16 - 150,15 | ~351.633 | ~152.0 | High-frequency transition observed with submillimeter telescopes.[1] |

Table 2: Summary of HNCO Detections in Various Interstellar Sources

| Source | Telescope | Column Density (N) (cm-2) | Excitation Temperature (Tex) (K) | Reference |

|---|---|---|---|---|

| G331.512-0.103 | APEX | (3.7 ± 0.5) × 1015 | 58.8 ± 2.7 | [1][4] |

| Sgr B2 (Envelope) | IRAM 30m | 1.3 × 1014 - 1.27 × 1015 | 6 - 46 | [12] |

| Sgr B2(N) | IRAM 30m | - | ~14 (Assumed) | [9] |

| L483 | IRAM 30m | ~1.1 × 1014 | 10 | [11] (Calculated from N(NCO) and ratio) |

| G+0.693-0.027 | IRAM 30m / Yebes 40m | ~2.1 × 1014 | - |[8] (Calculated from relative abundance) |

Visualizations

Experimental and Analytical Workflow

The process of identifying and characterizing interstellar HNCO follows a structured workflow from initial observation to the final derivation of physical parameters.

Caption: Logical workflow for the spectroscopic identification of HNCO in the ISM.

Chemical Formation and Destruction Pathways

The abundance of HNCO in the ISM is governed by a network of formation and destruction reactions occurring in both the gas phase and on the surfaces of interstellar dust grains. The detection of related species like the isocyanate radical (NCO) and protonated this compound (H₂NCO⁺) provides crucial support for these chemical pathways.[11][13]

Caption: Key chemical pathways for HNCO in the interstellar medium.

Conclusion

The spectroscopic identification of this compound in the interstellar medium provides invaluable insights into the chemical complexity and physical state of molecular clouds. Through the rigorous application of radio astronomical observation protocols and detailed data analysis techniques like rotational diagram modeling, researchers can determine the abundance and temperature of HNCO across diverse galactic and extragalactic environments. The confirmed detection of precursor species such as NCO lends strong support to current chemical models that involve both gas-phase and grain-surface reaction pathways. Future observations with next-generation facilities will continue to refine our understanding of HNCO's role in the formation of life's building blocks in the cosmos.

References

- 1. digibug.ugr.es [digibug.ugr.es]

- 2. heliophysics.gsfc.nasa.gov [heliophysics.gsfc.nasa.gov]

- 3. Formation of HNCO from carbon monoxide and atomic nitrogen in their fundamental states. Investigation of the reaction pathway in conditions relevant to the interstellar medium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. astrobiology.com [astrobiology.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The puzzling behavior of HNCO isomers in molecular clouds | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. First detection of C2H5NCO in the ISM and search of other isocyanates towards the G+0.693-0.027 molecular cloud | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. raa-journal.org [raa-journal.org]

- 10. aanda.org [aanda.org]

- 11. researchgate.net [researchgate.net]

- 12. arxiv.org [arxiv.org]

- 13. Discovery of the elusive radical NCO and confirmation of H2NCO+ in space - PMC [pmc.ncbi.nlm.nih.gov]

Atmospheric Sources and Sinks of Gaseous Isocyanic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isocyanic acid (HNCO) is a reactive and toxic gas that has been increasingly detected in the atmosphere. Its presence is of concern due to its potential adverse health effects, including the carbamylation of proteins, which is linked to cardiovascular disease, cataracts, and rheumatoid arthritis.[1][2] Understanding the atmospheric lifecycle of HNCO, from its emission sources to its ultimate removal, is crucial for assessing its environmental impact and developing strategies to mitigate exposure. This technical guide provides a comprehensive overview of the current scientific understanding of the atmospheric sources and sinks of gaseous this compound, with a focus on quantitative data and experimental methodologies.

Atmospheric Sources of this compound

The atmospheric budget of this compound is influenced by both direct (primary) emissions and in-situ (secondary) chemical production.[1][2]

Primary Sources

Primary sources of HNCO are predominantly combustion processes. These include both natural and anthropogenic activities.

-

Biomass Burning: The combustion of biomass, such as in wildfires and the burning of crop residues, is a major global source of HNCO.[1][3] Emission factors can vary depending on the type of fuel and the combustion conditions (e.g., flaming vs. smoldering).[3]

-

Fossil Fuel Combustion: The burning of fossil fuels, including coal, gasoline, and diesel, is a significant source of HNCO, particularly in urban environments.[1][4] Emissions from vehicles can be influenced by factors such as engine type, driving conditions, and the presence of emission control systems.[4][5]

-

Cigarette Smoke: Tobacco smoke is a notable indoor and localized outdoor source of this compound.[1]

-

Industrial Processes and Material Combustion: Various industrial activities and the combustion of synthetic materials can release HNCO. This includes emissions from iron foundries and the thermal degradation of polymers like polyurethane.[1][6]

Secondary Sources

This compound can also be formed in the atmosphere through the oxidation of precursor compounds.

-

Oxidation of Amines and Amides: The photochemical oxidation of amines and amides by atmospheric oxidants, such as the hydroxyl radical (OH), is recognized as a significant secondary formation pathway for HNCO.[1][6] This process contributes to ambient HNCO concentrations, particularly in areas with significant agricultural or industrial emissions of these precursors.

Atmospheric Sinks of this compound

The removal of this compound from the atmosphere is governed by several physical and chemical processes.

Primary Sinks

The dominant removal pathways for atmospheric HNCO are physical processes.

-

Dry Deposition: The direct deposition of gaseous HNCO onto surfaces such as vegetation, soil, and water is considered the main global sink, accounting for approximately 90% of its removal.[7][8]

-

Heterogeneous Uptake and Hydrolysis: this compound is highly soluble in water, and its uptake into atmospheric water droplets (e.g., clouds, fog, and aerosols) followed by aqueous-phase hydrolysis is a significant removal mechanism.[1][9] This process contributes about 10% to the global removal of HNCO.[7][8]

Minor Sinks

Gas-phase chemical reactions play a minor role in the removal of atmospheric HNCO due to their slow reaction rates.

-

Gas-Phase Oxidation: The reaction of HNCO with the hydroxyl radical (OH) is extremely slow, with an estimated atmospheric lifetime of months to decades.[1] Reactions with other gas-phase oxidants like the nitrate radical (NO3), chlorine atoms (Cl), and ozone (O3) are also considered negligible sinks.[7][10]

-

Photolysis: HNCO does not absorb sunlight in the actinic region of the solar spectrum, so its removal by photolysis is insignificant.[1]

Quantitative Data

The following tables summarize key quantitative data related to the sources and sinks of atmospheric this compound.

Table 1: Emission Factors of this compound from Various Sources

| Source Category | Specific Source | Emission Factor | Reference(s) |

| Fossil Fuel Combustion | Light-Duty Gasoline Vehicles (fleet average) | 0.91 ± 0.58 mg/kg fuel | [4][5] |

| Light-Duty Gasoline Vehicles (engine start) | 0.46 ± 0.13 mg/kg fuel | [4][5] | |

| Light-Duty Gasoline Vehicles (hard acceleration) | 1.70 ± 1.77 mg/kg fuel | [4][5] | |

| Diesel Engines | 0.21 - 3.96 mg/kg fuel | [4][5] | |

| Biomass Burning | General | 0.2 - 0.53 g/kg | [7] |

| California Sage Brush (HNCO/CO ratio) | 5-10 times higher in flaming vs. smoldering | [3] | |

| Cigarette Smoke | Side-stream smoke (HNCO/CO ratio) | 2.7 (±1.1) × 10⁻³ ppb HNCO/ppb CO | [1] |

Table 2: Rate Constants for Gas-Phase Sink Reactions of this compound

| Reactant | Rate Constant (at ~298 K) | Atmospheric Lifetime | Reference(s) |

| OH radical | ~1.24 x 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ | Months to Decades | [1] |

| NO₃ radical | ≤7 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | Long | [7] |

| Cl atom | ≤7 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | Long | [7] |

| O₃ | ≤7 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | Long | [7] |

Table 3: Global Contribution of Sink Processes for this compound

| Sink Process | Global Contribution | Reference(s) |

| Dry Deposition | ~90% | [7][8] |

| Wet Deposition (Heterogeneous Uptake and Hydrolysis) | ~10% | [7][8] |

| Gas-Phase Chemical Loss | <1% | [7][8] |

Experimental Protocols

The measurement of gaseous this compound in the atmosphere requires sensitive and selective analytical techniques.

Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization Mass Spectrometry is the most common and effective method for real-time, in-situ measurements of atmospheric HNCO.[1][11]

Methodology:

-

Ionization: Ambient air is drawn into an ion-molecule reaction region. A reagent ion, typically acetate (CH₃COO⁻), is introduced into this region. Acetate ions are produced by passing a flow of nitrogen over acetic anhydride, and the resulting gas is passed through a radioactive source (e.g., Polonium-210).[12]

-

Proton Transfer Reaction: this compound, being a weak acid, undergoes a proton transfer reaction with the acetate ion to form the isocyanate anion (NCO⁻) and neutral acetic acid. HNCO + CH₃COO⁻ → NCO⁻ + CH₃COOH

-

Detection: The product ions (NCO⁻) are then guided into a mass spectrometer (typically a quadrupole or time-of-flight) where they are mass-to-charge selected and detected. The concentration of HNCO in the ambient air is proportional to the measured signal of the NCO⁻ ion.

-

Calibration: The instrument is calibrated using a standard source of HNCO. This can be generated by the thermal decomposition of cyanuric acid.[11] The calibration gas is diluted to known concentrations and introduced into the CIMS to determine the instrument's sensitivity.

Derivatization with Di-n-butylamine (DBA) followed by Chromatography

This method involves collecting HNCO from an air sample and converting it to a stable derivative for subsequent laboratory analysis.[13][14]

Methodology:

-

Sampling: Air is bubbled through an impinger containing a solution of di-n-butylamine (DBA) in a non-polar solvent like toluene. The HNCO in the air reacts with DBA to form a stable urea derivative.

-

Reaction: HNCO + (CH₃CH₂CH₂CH₂)₂NH → (CH₃CH₂CH₂CH₂)₂NCONH₂

-

Back-Titration for Quantification (in some applications): An excess of DBA is used in the sampling solution. After the reaction with HNCO is complete, the remaining unreacted DBA is determined by back-titration with a standard acid solution (e.g., hydrochloric acid). The amount of HNCO is then calculated from the amount of DBA that reacted.[13][14]

-

Chromatographic Analysis: Alternatively, the stable urea derivative can be analyzed and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a detector such as a UV-Visible Spectrophotometer or a Mass Spectrometer.[15] This approach offers high specificity and sensitivity.

Visualizations

The following diagrams illustrate the key processes in the atmospheric lifecycle of this compound and the workflows of common experimental techniques.

Figure 1: Atmospheric lifecycle of gaseous this compound (HNCO).

Figure 2: Secondary formation pathway of HNCO from amine and amide oxidation.

References

- 1. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]

- 2. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. pnas.org [pnas.org]

- 4. Real-time emission factor measurements of this compound from light duty gasoline vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gas Phase Reaction of this compound: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] The Fate of this compound (HNCO): Investigation into Aqueous Phase Chemistry of HNCO | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. amt.copernicus.org [amt.copernicus.org]

- 12. researchgate.net [researchgate.net]

- 13. xylemanalytics.com [xylemanalytics.com]

- 14. researchgate.net [researchgate.net]

- 15. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]

Isocyanic acid pKa and its behavior as a weak acid in solution

An In-depth Technical Guide on Isocyanic Acid: pKa and Behavior as a Weak Acid in Solution

Introduction

This compound (HNCO) is a volatile, colorless, and poisonous inorganic compound.[1][2] It is the simplest stable chemical that contains carbon, hydrogen, nitrogen, and oxygen, which are the four most common elements in biology and organic chemistry.[1][3] In solution, this compound exists in equilibrium with its tautomer, cyanic acid (HOCN), but the this compound form is predominant in all solvents.[1][3] This guide provides a detailed examination of the acidic properties of this compound, its behavior in solution, and the experimental methods used to characterize its acidity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | HNCO |

| Molar Mass | 43.025 g·mol⁻¹[1] |

| Appearance | Colorless gas[1] |

| Boiling Point | 23.5 °C (296.6 K)[1] |

| Melting Point | -86 °C (187 K)[1] |

| Density | 1.14 g/cm³[1] |

Acidity and pKa of this compound

In an aqueous solution, this compound behaves as a weak acid, partially dissociating to yield a proton (H⁺) and the cyanate anion (NCO⁻).[1][3] The equilibrium for this dissociation is represented as:

HNCO ⇌ H⁺ + NCO⁻

The acid dissociation constant (pKa) for this equilibrium is a critical parameter for understanding its reactivity and behavior in chemical and biological systems. The reported pKa value for this compound is consistently around 3.7.[1][2][3][4]

Figure 1: Dissociation equilibrium of this compound in aqueous solution.

Table 2: Reported pKa Values for this compound

| pKa Value | Temperature | Method |

| 3.7 | 298 K (25 °C) | Not Specified[1][3][4] |

| 3.7 (± 0.1) | 298 K (25 °C) | pH-dependent solubility[2] |

| 3.7 (± 0.06) | 298 K (25 °C) | Bubble Flow Reactor / pH-dependent solubility[5] |

Behavior and Stability in Solution

The behavior of this compound in solution is dictated by its concentration, the solvent, and the pH.

-

Hydrolysis : In aqueous solutions, this compound undergoes irreversible hydrolysis to produce carbon dioxide and ammonia.[1][3][4] This reaction is pH-dependent and is a primary pathway for its degradation in the environment.[4][6][7] The reaction is: HNCO + H₂O → CO₂ + NH₃

-

Stability : Dilute solutions of this compound are stable in inert organic solvents, such as ether and chlorinated hydrocarbons.[1][2][3]

-

Oligomerization : At high concentrations, this compound is unstable and rapidly oligomerizes. The primary products are the trimer, cyanuric acid, and a polymer known as cyamelide.[1][3] This polymerization occurs rapidly at temperatures above -20 °C for concentrated acid.[1]

-

Carbamylation : this compound readily reacts with amines to form ureas.[1][3] This reaction, known as carbamylation, is of significant interest in biochemistry and toxicology due to HNCO's ability to modify proteins by reacting with nucleophilic functional groups, such as the amine groups on amino acid residues.[6][7]

Experimental Protocols for pKa Determination

The determination of the pKa of this compound requires precise methodologies due to its volatility and tendency to hydrolyze. The methods below describe generalized but detailed protocols based on standard analytical techniques.

Method 1: Potentiometric Titration (Generalized)

Potentiometric titration is a classic and widely used method for pKa determination.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of Analyte: A dilute solution of this compound is prepared in deionized water. Due to the instability of concentrated HNCO, it is often generated in situ or freshly prepared from the thermal decomposition of its trimer, cyanuric acid.[1][9] The concentration should be known precisely.

-

System Calibration: A pH meter equipped with a combination glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Titration: The this compound solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments using a burette or automated titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized. The volume of titrant added is also recorded.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point where half of the acid has been neutralized. At this point, [HNCO] = [NCO⁻], and therefore pH = pKa. The equivalence point can be identified from the inflection point of the curve or by using a derivative plot (e.g., a Gran plot).

Method 2: pH-Dependent Solubility (Bubble Flow Reactor)

This method, which has been used to determine the pKa of HNCO, relies on measuring its Henry's Law solubility as a function of pH.[5]

Methodology:

-

Generation of HNCO Gas: A stable, continuous stream of gaseous HNCO is generated, typically by heating solid cyanuric acid in a tube furnace under an inert carrier gas (e.g., N₂).[9]

-

Experimental Setup: The gas stream is passed through a bubble flow reactor, which is a fritted bubbler containing an aqueous solution of a specific, known pH.[10] A series of experiments are run using different buffer solutions to cover a range of pH values (e.g., from pH 2 to 7).

-

Equilibration and Measurement: The gas is bubbled through the solution until gas-liquid equilibrium is reached. The total concentration of dissolved this compound species ([HNCO] + [NCO⁻]) in the aqueous phase is then measured. A common detection method is ion chromatography, which can quantify the cyanate anion (NCO⁻).[10]

-

Data Analysis: The effective Henry's Law constant (KH,eff) is calculated for each pH. For a weak acid, KH,eff is related to the intrinsic Henry's Law constant (KH) and the acid dissociation constant (Ka) by the equation: KH,eff = KH * (1 + Ka / [H⁺]) By plotting KH,eff against 1/[H⁺], a linear relationship is obtained. The slope and intercept of this line can be used to solve for both KH and Ka. The pKa is then calculated as -log(Ka).

Figure 2: Generalized experimental workflow for pKa determination via potentiometric titration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 75-13-8 | Benchchem [benchchem.com]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. This compound (HNCO) and its fate in the atmosphere: a review - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00003H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. acp.copernicus.org [acp.copernicus.org]

A Comprehensive Technical Guide on the Thermochemistry of Isocyanic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermochemistry of isocyanic acid (HNCO) and its key isomers: cyanic acid (HOCN), fulminic acid (HCNO), and isofulminic acid (HONC). This document summarizes critical quantitative data, details experimental and computational methodologies, and visualizes the isomerization pathways, offering a valuable resource for professionals in research, science, and drug development.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound and its isomers. These values are critical for understanding the stability and reactivity of these compounds.

Table 1: Heat of Formation (ΔfH°) at 0 K and 298.15 K

| Species | Formula | ΔfH° at 0 K (kcal/mol) | ΔfH° at 298.15 K (kcal/mol) |

| This compound | HNCO | -27.6[1] | -28.74[2] |

| Cyanic Acid | HOCN | -3.1[1] | -2.89[2] |

| Fulminic Acid | HCNO | +40.9[1] | +41.16[2] |

| Isofulminic Acid | HONC | +56.3[1] | +56.59[2] |

Table 2: Standard Molar Enthalpy (H°), Entropy (S°), and Gibbs Free Energy of Formation (ΔfG°) at 298.15 K

| Species | Formula | Standard Molar Enthalpy (H°) (kcal/mol) | Standard Molar Entropy (S°) (J/mol·K) | Gibbs Free Energy of Formation (ΔfG°) (kcal/mol) |

| This compound | HNCO | -118.93 kJ/mol (-28.43 kcal/mol) | 238.23 | -101.70 kJ/mol (-24.31 kcal/mol) |

| Cyanic Acid | HOCN | -2.89 | 245.85 | 24.88 (relative to HNCO)[2] |

| Fulminic Acid | HCNO | 41.16 | 240.58 | 84.74 (relative to HNCO)[2] |

| Isofulminic Acid | HONC | 56.59 | 243.34 | 105.35 (relative to HNCO)[2] |

Isomerization Pathways and Energetics

The isomerization between this compound and its isomers involves significant energy barriers. Understanding these pathways is crucial for predicting their stability and interconversion under various conditions. Computational studies have elucidated these pathways, revealing that the isomerization from HNCO to HOCN is the most energetically favorable.[3] The process is thought to occur through successive 1,2-hydrogen migrations rather than a single 1,3-hydrogen migration.[3]

The isomerization reactions of this compound generally have very high energy barriers, making the rate constants for these transformations very small at temperatures between 300 and 2000 K.[1][2]

Methodologies for Thermochemical Studies

The determination of the thermochemical properties of this compound and its isomers relies on a combination of sophisticated experimental and computational techniques.

Experimental Protocols

A. Photodissociation Studies: